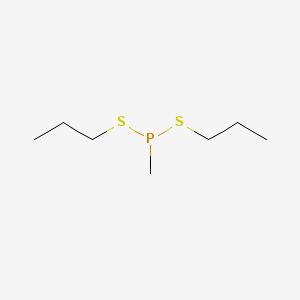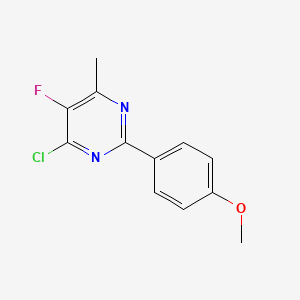
Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, featuring a methoxy group at the third position and a hydroxyethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate typically involves the esterification of 4-(2-hydroxyethyl)-3-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyethyl group is oxidized to a carboxyl group, forming 4-(2-carboxyethyl)-3-methoxybenzoic acid.
Reduction: The compound can be reduced to form Methyl 4-(2-hydroxyethyl)-3-methoxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or under acidic conditions.
Major Products Formed:
Oxidation: 4-(2-carboxyethyl)-3-methoxybenzoic acid.
Reduction: Methyl 4-(2-hydroxyethyl)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism by which Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate exerts its effects depends on its specific application. In enzymatic reactions, it acts as a substrate that undergoes hydrolysis or oxidation. The hydroxyethyl and methoxy groups play crucial roles in its interaction with enzymes, influencing binding affinity and reaction rates.
Molecular Targets and Pathways:
Enzymes: Esterases and oxidoreductases are primary targets.
Pathways: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
Methyl 3-methoxybenzoate: Lacks the hydroxyethyl group, affecting its reactivity and applications.
Ethyl 4-(2-hydroxyethyl)-3-methoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical properties and reactivity.
Uniqueness: Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate is unique due to the presence of both hydroxyethyl and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 4-(2-hydroxyethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-9(11(13)15-2)4-3-8(10)5-6-12/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
RORWTYLCNUQTPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


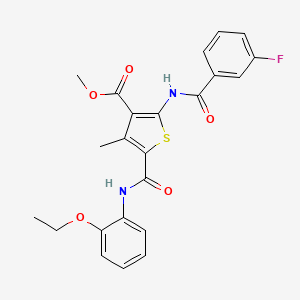
![1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12078018.png)

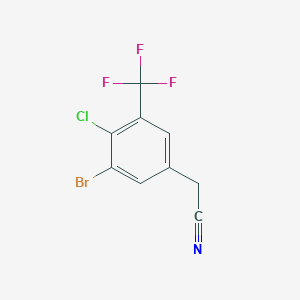
![6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12078041.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)
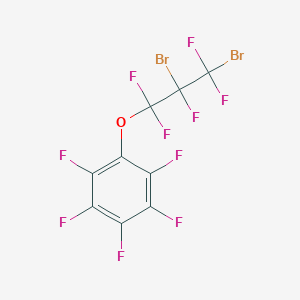

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12078064.png)
![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)
